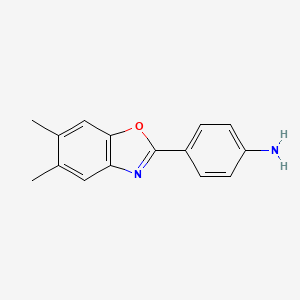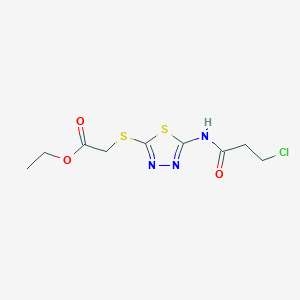
4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the ring structure. This particular derivative is characterized by the presence of two methyl groups at the 5 and 6 positions of the benzoxazole ring and an aniline moiety at the 4 position. The structure of this compound suggests potential for various chemical properties and activities, including interactions with biological systems.
Synthesis Analysis
The synthesis of related benzoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of dihalogenated ring-fused benzimidazolequinones from cycloaminoanilines has been achieved using hydrogen peroxide and hydrohalic acid, indicating the potential for oxidative transformations in the presence of halogens . Although not directly related to the target compound, this method provides insight into the synthesis of halogenated benzoxazole derivatives. Another related synthesis involves a four-step process starting from aniline to produce 2,6-dimethoxy-1,4-benzoquinone, which includes bromination, deamination, methoxylation, and oxidation steps . These methods highlight the versatility and complexity of synthesizing benzoxazole-related compounds.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is crucial in determining their chemical reactivity and potential applications. For example, the design and synthesis of novel dendrimers incorporating aniline derivatives as peripheral units have been explored, demonstrating the importance of molecular structure in the self-assembly and self-organization of these compounds . The molecular structure of 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline would likely influence its physical and chemical properties, as well as its potential to form complex dendritic structures.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases. A study on the synthesis of novel Schiff base derivatives from benzoxazole and aromatic amines shows the reactivity of these compounds in forming new chemical entities . These reactions are typically carried out at room temperature and can lead to a range of products with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups and aniline can affect properties like solubility, melting point, and reactivity. The study of dendrimers incorporating aniline derivatives reveals the impact of molecular structure on properties such as solvation effects and macromolecular shape in solution . Additionally, the antimicrobial, antioxidant, and larvicidal activities of benzoxazole Schiff bases indicate that these compounds can have significant biological properties .
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Bonding
The research on compounds structurally related to 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline reveals insights into their molecular structure. For instance, studies on similar compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, show basic heterocyclic imino structures with planar backbones and distinct dihedral angles formed by the heterocyclic and benzene rings. These structural details contribute to understanding the bonding and molecular interactions of such compounds (Su et al., 2013).
2. Synthesis and Design of Novel Compounds
Synthesis and design of novel chemical entities using benzoxazole derivatives, including benzoxazolyl aniline, have been explored for various applications. This includes the development of antiprotozoal and antimicrobial agents, leveraging the benzoxazolyl aniline scaffold for the construction of new compounds with promising biological activities (Abdelgawad et al., 2021).
3. Photoluminescent Properties
Copper(I) complexes incorporating amido-triazolato and diphosphine ligands, including compounds with a similar structure to 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline, have been studied for their photoluminescent properties. These complexes show long-lived photoluminescence in a range of colors, from yellow to red-orange, which is significant for applications in optical and electronic devices (Manbeck et al., 2011).
4. Electrochemical Properties
Research on electroactive aniline-dimer-based benzoxazines, closely related to 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline, highlights their potential in advanced corrosion-resistant coatings. These compounds exhibit significant electrochemical properties, including reversible electron transfer, which is crucial for developing high-performance coatings with enhanced corrosion resistance (Li et al., 2018).
5. Fluorescent Probes
A study on 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinoline derivatives, closely resembling 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline, demonstrates their application as blue-green fluorescent probes. These compounds exhibit distinct fluorescent properties in various organic solvents, making them suitable for use in fluorescence-based applications (Bodke et al., 2013).
Zukünftige Richtungen
The future directions for 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline could involve further exploration of its potential applications in biology, chemistry, and material science. Additionally, more research could be conducted to understand its mechanism of action and to develop new antimicrobial and antiprotozoal agents .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with proteins such as the thyroid hormone-binding protein .
Mode of Action
Based on its structural similarity to other benzoxazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Benzoxazole derivatives have been known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s log kow value, an estimate of its octanol-water partition coefficient, is 548, suggesting it may have good membrane permeability .
Result of Action
Similar compounds have shown anticancer activity against various human tumor cell lines .
Eigenschaften
IUPAC Name |
4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMXFRBVSDVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)
![11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3000549.png)
![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3000555.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)
